molecular formula C6H7NO4 B089227 Succinimidyl acetate CAS No. 14464-29-0

Succinimidyl acetate

Cat. No. B089227
Key on ui cas rn: 14464-29-0
M. Wt: 157.12 g/mol
InChI Key: SIFCHNIAAPMMKG-UHFFFAOYSA-N
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Patent
US04908322

Procedure details

N-Hydroxysuccinimide (17.33 g, 0.5 mol) was suspended in 120 ml tetrahydrofuran and cooled in an ice bath. Acetic anhydride (16 ml, 0.17 ml) and then triethylamine (22 ml, 0.16 mol) were added slowly. A solution formed, and then gradually a white precipitate appeared. After one half hour an equal volume of petroleum ether was added, and the crystalline product was collected. Yield 21.22 g (90%, mp 128°-130° C., lit. 15 mp 131°-132° C.). Analysis (C6H7NO4): calc. 45.87% C, 4.49% H, 8.91% N; found 45.86%, C, 4.31% H, 8.61% N.
Quantity
17.33 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[C:9](OC(=O)C)(=[O:11])[CH3:10].C(N(CC)CC)C>O1CCCC1>[CH3:10][C:9]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:11]

Inputs

Step One
Name
Quantity
17.33 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A solution formed
CUSTOM
Type
CUSTOM
Details
the crystalline product was collected

Outcomes

Product
Name
Type
Smiles
CC(=O)ON1C(=O)CCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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